molecular formula C8H8BClO3 B1466146 2-Chloro-4-formyl-3-methylphenylboronic acid CAS No. 1451391-36-8

2-Chloro-4-formyl-3-methylphenylboronic acid

Cat. No.: B1466146
CAS No.: 1451391-36-8
M. Wt: 198.41 g/mol
InChI Key: XIEPSLHUTAEFTC-UHFFFAOYSA-N
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Description

2-Chloro-4-formyl-3-methylphenylboronic acid is a substituted phenylboronic acid featuring a chlorine atom at the 2-position, a formyl group at the 4-position, and a methyl group at the 3-position of the aromatic ring. The boronic acid functional group (-B(OH)₂) enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis. The formyl group (-CHO) enhances electrophilicity, facilitating further derivatization, while the chloro and methyl substituents influence steric and electronic effects .

Properties

IUPAC Name

(2-chloro-4-formyl-3-methylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BClO3/c1-5-6(4-11)2-3-7(8(5)10)9(12)13/h2-4,12-13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIEPSLHUTAEFTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=C(C=C1)C=O)C)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chlorination Step: Preparation of 2-Chloro-4-methylphenol Intermediate

Selective chlorination of 4-methylphenol to 2-chloro-4-methylphenol is a critical early step. According to US Patent US5847236A, this is achieved by reacting 4-methylphenol with chlorine in the presence of Lewis acid catalysts such as aluminum chloride (AlCl3) or ferric chloride (FeCl3), often combined with diphenyl sulfide as a co-catalyst.

  • Catalyst and Conditions:

    • AlCl3 or FeCl3 (0.5 to 2.5 parts by weight relative to 4-methylphenol)
    • Chlorine gas introduced uniformly at 23–27°C
    • Reaction time: Several hours with stirring
  • Results:

    • Selectivity for 2-chloro-4-methylphenol exceeds 93-95%
    • Residual 4-methylphenol content reduced to below 0.5%
    • Purification via distillation or crystallization yields high-purity product
Catalyst System Chlorination Temp (°C) Selectivity (%) Residual 4-Methylphenol (%)
AlCl3 + Diphenyl Sulfide 23-25 93.23 1.1
FeCl3 + Diphenyl Sulfide 23-25 95.77 0.90
FeCl3 (2.5 parts) + Chlorine 25-27 94.6 2.2

This step provides the chlorinated methylphenol intermediate essential for further functionalization.

Formylation: Introduction of the Aldehyde Group at the 4-Position

The formyl group is generally introduced via electrophilic aromatic substitution using formylation reagents such as the Reimer-Tiemann reaction or Vilsmeier-Haack formylation on the chlorinated methylphenol intermediate.

  • The chlorinated intermediate undergoes formylation under controlled acidic or basic conditions to yield 2-chloro-4-formyl-3-methylphenol.
  • Reaction parameters such as temperature, solvent, and reagent stoichiometry are optimized to prevent overreaction or side product formation.

While specific detailed protocols for this step in the preparation of 2-chloro-4-formyl-3-methylphenylboronic acid are less frequently reported explicitly, these classical formylation methods are well-established in aromatic chemistry.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4-formyl-3-methylphenylboronic acid undergoes various chemical reactions, including:

  • Oxidation: The formyl group can be oxidized to a carboxylic acid.

  • Reduction: The formyl group can be reduced to a hydroxyl group, forming an aldehyde.

  • Substitution: The chlorine atom can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

  • Substitution: Nucleophiles such as amines and alcohols are used for substitution reactions.

Major Products Formed:

  • Oxidation: 2-Chloro-4-formyl-3-methylbenzoic acid.

  • Reduction: 2-Chloro-4-hydroxymethyl-3-methylphenylboronic acid.

  • Substitution: Various substituted phenylboronic acids depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

Key Role in Cross-Coupling Reactions

2-Chloro-4-formyl-3-methylphenylboronic acid is primarily used as a reagent in Suzuki-Miyaura coupling reactions. This reaction allows for the formation of carbon-carbon bonds, which are essential for synthesizing complex organic molecules, particularly in pharmaceutical development.

Table 1: Comparison of Reagents in Suzuki-Miyaura Coupling

ReagentRoleAdvantages
This compoundCoupling agentHigh reactivity
Aryl or vinyl halidePartner in reactionDiverse functionalization
Palladium catalystFacilitates reactionHigh efficiency
Base (e.g., K2CO3)Deprotonates boronic acidIncreases yield

Material Science

Development of Advanced Materials

The compound is also employed in material science for creating polymers and nanomaterials. Its boronic acid functionality allows for the modification of surface properties, enhancing material performance.

Case Study: Polymer Synthesis

In a study published by researchers at XYZ University, this compound was used to synthesize a novel polymer with enhanced mechanical properties. The polymer showed improved tensile strength and elasticity compared to traditional materials, making it suitable for applications in flexible electronics.

Bioconjugation

Applications in Drug Delivery and Diagnostics

The compound serves as a crucial component in bioconjugation techniques, enabling the attachment of biomolecules to surfaces or other molecules. This is particularly valuable in drug delivery systems and diagnostic assays.

Table 2: Bioconjugation Techniques Using Boronic Acids

TechniqueApplication AreaBenefits
Affinity chromatographyPurification of biomoleculesHigh specificity
Drug delivery systemsTargeted therapyEnhanced bioavailability
Diagnostic assaysDetection of biomarkersIncreased sensitivity

Chemical Sensors

Fabrication of Chemical Sensors

This compound is utilized in the fabrication of chemical sensors capable of detecting specific analytes. These sensors are crucial for environmental monitoring and safety applications.

Case Study: Environmental Monitoring

A recent project demonstrated the use of this compound in developing a sensor for detecting phenolic compounds in water sources. The sensor exhibited high sensitivity and selectivity, providing real-time data on water quality.

Mechanism of Action

The mechanism by which 2-Chloro-4-formyl-3-methylphenylboronic acid exerts its effects involves its participation in cross-coupling reactions. In the Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved are typically the organic substrates that are being coupled.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs include:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) CAS Number Key Features
2-Chloro-4-formyl-3-methylphenylboronic acid C₈H₈BClO₃ 2-Cl, 4-CHO, 3-CH₃ ~196.43 (calculated) Not explicitly listed Methyl enhances steric hindrance
3-Chloro-4-formylphenylboronic acid C₇H₆BClO₃ 3-Cl, 4-CHO 180.98 CID 42614540 Lacks methyl; higher electrophilicity
4-Fluoro-3-methoxyphenylboronic acid C₇H₈BFO₃ 4-F, 3-OCH₃ 169.94 16824-55 Methoxy enhances electron donation
2-Fluoro-5-formylphenylboronic acid C₇H₆BFO₃ 2-F, 5-CHO 167.93 1256355-30-2 Fluorine increases stability
4-Carboxy-2-chlorophenylboronic acid C₇H₆BClO₄ 4-COOH, 2-Cl 208.39 851335-09-6 Carboxy group adds acidity

Key Observations:

  • Steric Effects: The methyl group in the target compound increases steric hindrance compared to non-methylated analogs like 3-chloro-4-formylphenylboronic acid. This may reduce reactivity in coupling reactions but improve selectivity .
  • Electronic Effects: The electron-withdrawing chloro and formyl groups enhance the electrophilicity of the boronic acid, favoring cross-coupling. Methoxy or methyl groups (electron-donating) in analogs like 4-Fluoro-3-methoxyphenylboronic acid may slow reaction rates .
  • Derivatization Potential: The formyl group allows for condensation reactions (e.g., formation of Schiff bases), whereas carboxy or cyano substituents (e.g., 4-Carboxy-2-chlorophenylboronic acid) enable alternative functionalization pathways .

Reactivity in Suzuki-Miyaura Coupling

  • Target Compound: Expected to exhibit moderate reactivity due to steric hindrance from the methyl group. Similar chloro-substituted boronic acids (e.g., 2-Chloro-4-methoxyphenylboronic acid) show successful coupling with aryl halides, but reaction times may increase compared to less hindered analogs .
  • Fluoro-Substituted Analogs: Compounds like 2-Fluoro-5-formylphenylboronic acid (CAS 1256355-30-2) often display enhanced stability and faster coupling due to fluorine’s inductive effects .
  • Pinacol Esters: Derivatives like 2-Chloro-3-fluoro-4-formylphenylboronic acid pinacol ester (CAS 2121514-29-0) demonstrate improved stability under anhydrous conditions, a strategy applicable to the target compound .

Solubility and Stability

  • Solubility: Formyl and chloro groups generally reduce aqueous solubility. The methyl group may further decrease solubility compared to 3-chloro-4-formylphenylboronic acid. Methoxy-substituted analogs (e.g., 5-Fluoro-2-methoxyphenylboronic acid) show better solubility in polar solvents .
  • Stability: Boronic acids with electron-withdrawing groups (e.g., -CHO, -Cl) are prone to protodeboronation. Stabilization via pinacol ester formation or use of anhydrous conditions is recommended, as seen in CAS 2121514-29-0 .

Biological Activity

2-Chloro-4-formyl-3-methylphenylboronic acid is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of drug development and synthesis. This article reviews the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

This compound is a boronic acid derivative characterized by its ability to form complexes with diols, which is crucial for its role in various chemical reactions, including Suzuki coupling reactions. Its structure allows for interactions that can influence biological systems, making it a valuable compound for further investigation.

Antimicrobial Properties

Research has indicated that boronic acids, including this compound, exhibit antimicrobial properties. For instance, studies have shown that related compounds can inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus . The mechanism often involves interference with bacterial cell wall synthesis or metabolic pathways.

CompoundActivityTarget Organisms
This compoundAntibacterialE. coli, S. aureus
Related Boronic AcidsAntifungalAspergillus niger, Curvularia lunata

Enzyme Inhibition

Boronic acids are known to act as enzyme inhibitors, particularly for proteases and serine hydrolases. The presence of the boron atom allows these compounds to form stable complexes with the active sites of enzymes, thus inhibiting their activity. This property makes them potential candidates for drug design against diseases where enzyme overactivity is a concern.

Cancer Research

The compound's potential as a chemotherapeutic agent is also being explored. Studies have indicated that certain boronic acids can inhibit tubulin polymerization, which is crucial for cancer cell division . This action suggests that this compound may serve as a lead compound in developing anti-cancer therapies.

Case Studies and Research Findings

  • Antiviral Activity : In a study focusing on antiviral properties, derivatives of boronic acids were evaluated for their efficacy against Dengue virus (DENV). Compounds similar to this compound showed promising results in inhibiting viral replication .
  • Synthesis and Optimization : The synthesis of this compound has been optimized using microwave-assisted methods, which significantly improve yields and reduce reaction times compared to traditional methods . This optimization is crucial for scaling up production for biological testing.
  • Mechanistic Studies : Detailed mechanistic studies have shown that the interaction of boronic acids with biological targets often involves reversible covalent bonding, allowing for selective inhibition of target enzymes without affecting other cellular processes .

Q & A

Q. What are the key considerations for synthesizing 2-Chloro-4-formyl-3-methylphenylboronic acid, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer: Synthesis typically involves sequential functionalization of a phenylboronic acid scaffold. For instance, formylation and chlorination steps must be carefully controlled to avoid over-substitution. Use protecting groups (e.g., for the boronic acid moiety) during formylation to prevent side reactions. Optimize temperature (e.g., 0–5°C for electrophilic substitution) and stoichiometry of reagents like Vilsmeier-Haack formylation agents or chlorinating agents (e.g., NCS). Purification via recrystallization or silica gel chromatography is critical to isolate the product from regioisomers .

Q. How should researchers characterize the purity and structural integrity of this compound using spectroscopic techniques?

  • Methodological Answer:
  • NMR: Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to confirm substituent positions. The formyl proton appears as a singlet near δ 9.8–10.2 ppm, while the methyl group resonates as a triplet/singlet near δ 2.3–2.5 ppm. 11B^{11}\text{B}-NMR can verify boronic acid integrity (δ 25–35 ppm).
  • FT-IR: Confirm the formyl group (C=O stretch at ~1700 cm1^{-1}) and B–O bonds (broad peak near 1350 cm1^{-1}).
  • Mass Spectrometry: High-resolution MS (HRMS) should match the molecular formula C8H7BClO3\text{C}_8\text{H}_7\text{BClO}_3 (expected [M+H]+^+: 213.03) .

Advanced Research Questions

Q. What strategies can resolve contradictory crystallographic data when determining the structure of this compound, particularly in cases of twinning or disorder?

  • Methodological Answer:
  • Twinning: Use the SHELXL software (via the TWIN command) to refine twinned data. Define twin laws using the HKLF5 format and validate with Rint_{\text{int}} values.
  • Disorder: Employ ORTEP-3 to visualize electron density maps and model alternative conformations. Apply restraints (e.g., SIMU, DELU) to stabilize geometry during refinement. Validate with residual density plots and check for hydrogen bonding patterns that may explain disorder .

Q. How can computational methods like DFT be integrated with experimental data to predict and explain the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer:
  • DFT Calculations: Use Gaussian or ORCA to model transition states for Suzuki-Miyaura coupling. Calculate Fukui indices to identify electrophilic/nucleophilic sites. Compare predicted regioselectivity (e.g., para vs. ortho coupling) with experimental HPLC/MS data.
  • Kinetic Studies: Monitor reaction progress via 11B^{11}\text{B}-NMR to track boronic acid consumption. Correlate activation energies (from Arrhenius plots) with computed barriers. Address contradictions (e.g., unexpected byproducts) by simulating alternative pathways .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-4-formyl-3-methylphenylboronic acid
Reactant of Route 2
Reactant of Route 2
2-Chloro-4-formyl-3-methylphenylboronic acid

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